molecular formula C18H18ClN7O2S3 B2525331 N-(5-((2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1351659-53-4

N-(5-((2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2525331
CAS No.: 1351659-53-4
M. Wt: 496.02
InChI Key: WHBFPKNUSHHURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the sources I found .

Scientific Research Applications

Biological Activities and Chemical Synthesis

Research on related compounds demonstrates a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Compounds with similar structures have been synthesized and evaluated for their potential in treating various diseases and conditions.

  • Antimicrobial Activity : Studies have shown that derivatives of thiadiazole and piperazine possess significant antimicrobial properties. For instance, synthesized compounds containing the thiadiazole nucleus have been screened for antimicrobial activities against various microorganisms. Some compounds exhibited moderate to good antimicrobial activity, highlighting their potential as therapeutic agents in combating infections (Başoğlu et al., 2013; Deshmukh et al., 2017).

  • Anti-Inflammatory and Analgesic Agents : The synthesis of novel compounds derived from visnaginone and khellinone, incorporating thiadiazole and piperazine frameworks, has shown promising anti-inflammatory and analgesic activities. These findings suggest potential applications in developing new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).

  • Anticancer Activity : Several studies have highlighted the anticancer potential of compounds featuring thiadiazole and piperazine moieties. Specific derivatives have demonstrated significant activity against various cancer cell lines, suggesting their utility in cancer therapy (El-Masry et al., 2022; Chandrappa et al., 2010).

  • Chemical Synthesis : The compound and its derivatives have been used in chemical synthesis, exploring novel methodologies and applications in medicinal chemistry. For example, microwave-assisted synthesis methods have been employed to create hybrid molecules containing thiadiazole, demonstrating the versatility of these compounds in drug development and chemical research (Başoğlu et al., 2013).

Properties

IUPAC Name

N-[5-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN7O2S3/c1-11-15(31-24-21-11)16(28)20-17-22-23-18(30-17)29-10-14(27)26-8-6-25(7-9-26)13-4-2-12(19)3-5-13/h2-5H,6-10H2,1H3,(H,20,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBFPKNUSHHURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.